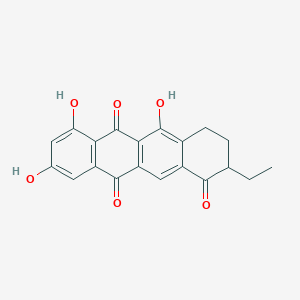
2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione is a complex organic compound that belongs to the tetracene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione typically involves multi-step organic reactions. The starting materials are often simpler aromatic compounds, which undergo a series of reactions such as Friedel-Crafts acylation, cyclization, and hydroxylation. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Potential use as a probe or marker in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetracene: The parent compound of the tetracene family, known for its use in organic electronics.
Pentacene: Another polycyclic aromatic hydrocarbon with similar properties and applications.
Anthracene: A simpler polycyclic aromatic hydrocarbon with well-studied chemical behavior.
Uniqueness
2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione is unique due to its specific substitution pattern and functional groups. These features may confer distinct chemical reactivity and biological activity compared to other tetracenes. Its hydroxyl and carbonyl groups, in particular, provide sites for further chemical modification and potential interactions with biological targets.
Properties
CAS No. |
96385-21-6 |
|---|---|
Molecular Formula |
C20H16O6 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-ethyl-5,7,9-trihydroxy-3,4-dihydro-2H-tetracene-1,6,11-trione |
InChI |
InChI=1S/C20H16O6/c1-2-8-3-4-10-11(17(8)23)7-13-16(19(10)25)20(26)15-12(18(13)24)5-9(21)6-14(15)22/h5-8,21-22,25H,2-4H2,1H3 |
InChI Key |
JOMHIIXMVCDQRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C3=C(C=C2C1=O)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















